Product packaging for 7,8-Difluoro-2-propylquinolin-4-amine(Cat. No.:CAS No. 1189106-87-3)

7,8-Difluoro-2-propylquinolin-4-amine

Cat. No.: B11883282
CAS No.: 1189106-87-3
M. Wt: 222.23 g/mol
InChI Key: RTPDBTSICCWVKS-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Core Structure in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry, owing to its ability to interact with a wide range of biological targets. nih.gov This versatile framework is present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. nih.gov The planar, aromatic nature of the quinoline ring system allows it to participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, including π-π stacking and hydrophobic interactions.

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, further enhancing its binding affinity to target receptors. The adaptability of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.

Historical Context and Evolution of Substituted Quinolines in Pharmaceutical Research

The journey of quinoline in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree, which was used for centuries to treat malaria. This natural product served as the inspiration for the development of a vast library of synthetic quinoline-based antimalarial drugs, including chloroquine (B1663885), amodiaquine, and mefloquine. The success of these compounds spurred further research into the broader therapeutic potential of substituted quinolines.

Over the decades, modifications to the quinoline scaffold have led to the discovery of compounds with a wide array of biological activities. For instance, the introduction of a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position of the quinoline core resulted in the development of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which are potent inhibitors of bacterial DNA gyrase. nih.gov More recent research has explored quinoline derivatives as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, highlighting the enduring importance of this heterocyclic system in pharmaceutical research. rsc.org

Rationale for Academic Investigation of 7,8-Difluoro-2-propylquinolin-4-amine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known biological activities of related compounds. The combination of a 4-aminoquinoline (B48711) core with a 2-propyl group and difluorination at the 7 and 8 positions presents a unique molecular architecture that warrants exploration for several reasons:

Novelty of the Substitution Pattern: The specific arrangement of substituents in this compound is not found in commonly studied quinoline derivatives. Investigating such novel compounds is crucial for expanding the chemical space and discovering new structure-activity relationships.

Potential for Enhanced Biological Activity: The individual components of the molecule are known to contribute to biological activity. The 4-aminoquinoline scaffold is a key pharmacophore in many antimalarial and anticancer agents. lstmed.ac.uknih.gov The 2-propyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

Modulation of Physicochemical Properties by Difluorination: The two fluorine atoms at the 7 and 8 positions are expected to significantly alter the electronic properties of the quinoline ring, influencing its pKa, metabolic stability, and binding interactions with target proteins.

Significance of Halogenation, particularly Difluorination, in Quinoline Derivatives

Halogenation is a widely employed strategy in drug design to modulate the properties of lead compounds. Fluorine, in particular, possesses unique properties that make it a valuable tool for medicinal chemists. Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can alter the acidity of nearby functional groups and influence metabolic stability.

The introduction of fluorine atoms into a molecule can also lead to the formation of favorable halogen bonds with biological targets, thereby enhancing binding affinity and potency. Difluorination, as seen in this compound, can have a more pronounced effect on the molecule's properties compared to monofluorination. The presence of two fluorine atoms can create a more polarized region on the molecule, potentially leading to stronger and more specific interactions with target receptors. Furthermore, difluorination can block sites of metabolism, leading to an improved pharmacokinetic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12F2N2 B11883282 7,8-Difluoro-2-propylquinolin-4-amine CAS No. 1189106-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-87-3

Molecular Formula

C12H12F2N2

Molecular Weight

222.23 g/mol

IUPAC Name

7,8-difluoro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H12F2N2/c1-2-3-7-6-10(15)8-4-5-9(13)11(14)12(8)16-7/h4-6H,2-3H2,1H3,(H2,15,16)

InChI Key

RTPDBTSICCWVKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=C(C2=N1)F)F)N

Origin of Product

United States

Synthetic Methodologies for 7,8 Difluoro 2 Propylquinolin 4 Amine and Its Structural Analogs

Retrosynthetic Strategies for the 7,8-Difluoroquinoline (B123522) Scaffold

Retrosynthetic analysis of the 7,8-difluoroquinoline core suggests several potential disconnection points, primarily revolving around established quinoline-forming reactions. The most common strategies involve disconnections that break the heterocyclic ring, leading back to simpler, commercially available aniline (B41778) and carbonyl precursors.

Two primary retrosynthetic pathways are:

The Friedländer Annulation Approach: This strategy involves disconnecting the N1-C2 and C4-C4a bonds. This leads to a 2-amino-3,4-difluorobenzaldehyde (B1381490) or a corresponding ketone and a carbonyl compound with an α-methylene group, such as pentan-2-one, which would provide the 2-propyl substituent. The viability of this approach depends on the availability of the appropriately substituted 2-aminobenzaldehyde (B1207257) precursor.

The Cyclization of an Acylanilide Approach (Conrad-Limpach/Gould-Jacobs): This pathway involves disconnecting the N1-C8a and C4-C4a bonds. The synthesis begins with 2,3-difluoroaniline. In the Gould-Jacobs variation, this aniline is reacted with a suitable three-carbon electrophile like an alkoxymethylenemalonate. The resulting intermediate is then cyclized at high temperature to form the 4-hydroxy-7,8-difluoroquinoline scaffold. This 4-hydroxyquinoline (B1666331) is a key intermediate for further functionalization.

These strategies highlight a general principle in quinoline (B57606) synthesis: the substitution pattern on the final quinoline ring is largely determined by the substitution pattern of the initial aniline precursor.

Established Synthetic Routes for 4-Aminoquinoline (B48711) Derivatives

The synthesis of 4-aminoquinolines is a well-trodden path in medicinal chemistry, with numerous established methods. These can be broadly categorized into multi-step sequences, modern one-pot procedures, and environmentally conscious approaches.

Classical methods for synthesizing the quinoline core often involve multiple discrete steps and the isolation of key intermediates. Many of these routes, such as the Skraup, Doebner-von Miller, and Combes syntheses, have been foundational in heterocyclic chemistry. jocpr.compharmaguideline.com

A particularly relevant and widely used multi-step sequence for 4-aminoquinolines proceeds through a 4-chloroquinoline (B167314) intermediate. ucsf.edu

Step 1: Formation of a 4-Hydroxyquinoline: This is often achieved via the Gould-Jacobs reaction, where a substituted aniline is condensed with an ethoxymethylenemalonic ester, followed by thermal cyclization. ucsf.edu

Step 2: Chlorination: The resulting 4-hydroxyquinoline is converted to the more reactive 4-chloroquinoline. This is typically accomplished by heating with phosphorus oxychloride (POCl₃). ucsf.eduresearchgate.net

Step 3: Amination: The crucial 4-amino group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloroquinoline intermediate is heated with an amine source, such as ammonia (B1221849) or an alkylamine, to yield the final 4-aminoquinoline product. nih.govplos.orgfrontiersin.org

This three-step sequence is highly versatile, allowing for variation in both the quinoline ring substituents (determined by the starting aniline) and the amine side chain at the C4 position. ucsf.edu

Table 1: Overview of Selected Classical Quinoline Syntheses

Synthesis Name Precursors Key Features
Friedländer Synthesis o-aminobenzaldehyde/ketone + α-methylene carbonyl compound Base or acid-catalyzed condensation; directly forms the quinoline ring. pharmaguideline.comijpsjournal.com
Skraup Synthesis Aniline + Glycerol (B35011) + Sulfuric Acid + Oxidizing Agent A classic method involving dehydration of glycerol to acrolein, followed by Michael addition and cyclization. pharmaguideline.comtandfonline.com
Doebner-von Miller Reaction Aniline + α,β-unsaturated carbonyl compound An acid-catalyzed reaction that is a variation of the Skraup synthesis. ijpsjournal.com

| Gould-Jacobs Reaction | Aniline + Ethoxymethylenemalonate | Leads to a 4-hydroxyquinoline intermediate, which requires further steps for amination. ucsf.edu |

One-Pot and Cascade Reactions in Quinoline Synthesis

To improve efficiency and reduce waste, modern organic synthesis has moved towards one-pot and cascade reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates. nih.gov These approaches offer significant advantages in terms of step economy and operational simplicity.

Examples include:

Three-Component Cascade Annulation: An efficient synthesis of multiply substituted quinolines can be achieved through a catalyst- and additive-free three-component reaction of aryl diazonium salts, nitriles, and alkynes. acs.orgorganic-chemistry.org

Copper-Catalyzed Cascade Cyclization: A copper-catalyzed intermolecular decarboxylative cascade cyclization involving aryl aldehydes, anilines, and acrylic acid permits the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Rhodium-Catalyzed Cascade C-H Activation: Substituted quinolines can be formed through cascade C-H activation and heteroannulation reactions, where a rhodium catalyst facilitates both the initial C-H bond activation and the subsequent cyclization. mdpi.com

These methods represent the forefront of quinoline synthesis, enabling the rapid construction of complex molecular libraries. acs.org

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for quinoline synthesis. ijpsjournal.comacs.org These approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy. ijpsjournal.com

Key green strategies include:

Microwave-Assisted Synthesis (MAS): Using microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. ijpsjournal.comtandfonline.com The Skraup reaction, for instance, has been adapted to run under microwave conditions in water. tandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a central theme. tandfonline.com

Solvent-Free Reactions: Performing reactions in the absence of any solvent minimizes waste and simplifies product purification. jocpr.comtandfonline.com

Eco-Friendly Catalysts: There is a growing interest in using reusable, non-toxic, and efficient catalysts. Examples include p-toluenesulfonic acid (p-TSA), formic acid, and various nanocatalysts (e.g., based on iron, copper, or zinc), which can often be recovered and reused. ijpsjournal.comacs.orgnih.govacs.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

Feature Traditional Approach Green Approach
Solvents Often hazardous (e.g., DMF, chlorinated solvents) Water, ethanol, PEG, or solvent-free. tandfonline.com
Catalysts Strong acids (e.g., H₂SO₄), toxic metals. pharmaguideline.com Reusable solid acids (e.g., Amberlyst-15), nanocatalysts, p-TSA. tandfonline.comacs.orgacs.org
Energy Source Conventional heating (often prolonged). Microwave or ultrasound irradiation (rapid). ijpsjournal.comtandfonline.com

| Waste | Significant byproduct and solvent waste. | Reduced waste, improved atom economy. ijpsjournal.com |

Stereoselective and Regioselective Synthesis Considerations

For a molecule like 7,8-Difluoro-2-propylquinolin-4-amine, which lacks a chiral center, the primary challenge is regioselectivity—ensuring that each substituent is placed at the correct position on the quinoline scaffold.

The regiochemical outcome is most fundamentally controlled by the choice of starting materials in classical syntheses. To obtain the 7,8-difluoro substitution pattern, the synthesis must begin with an aniline precursor that already contains this arrangement, namely 2,3-difluoroaniline. Subsequent cyclization reactions like the Skraup, Doebner-von Miller, or Gould-Jacobs will preserve this substitution on the benzene (B151609) portion of the resulting quinoline ring.

More advanced methods for achieving regioselectivity involve the direct C-H functionalization of a pre-formed quinoline ring. mdpi.com These reactions use transition metal catalysts to selectively activate a specific C-H bond, allowing for the introduction of a new functional group at a desired position. While powerful, achieving precise regioselectivity can be challenging and often requires directing groups. mdpi.com

Novel Synthetic Approaches for Introducing the 2-Propyl and 4-Amine Moieties

The introduction of the specific 2-propyl and 4-amine groups requires tailored synthetic steps.

Introduction of the 2-Propyl Group: The Friedländer synthesis is a highly effective method for directly installing an alkyl group at the C2 position. pharmaguideline.com By reacting a 2-aminobenzaldehyde (or ketone) with a ketone that possesses an α-methylene group, the substituent from the ketone partner ends up at the C2 position of the quinoline. For the target compound, reacting a 2-amino-3,4-difluorobenzaldehyde with pentan-2-one under basic or acidic conditions would, in principle, yield the 7,8-difluoro-2-propylquinoline scaffold in a single step. Modern C-H activation methods have also been developed for the C2-alkylation of quinolines, often using quinoline N-oxides as the starting material with rhodium or palladium catalysts. mdpi.com

Introduction of the 4-Amine Moiety: The most robust and common method for introducing the 4-amino group is the SNAr reaction on a 4-chloroquinoline precursor. frontiersin.org As outlined in section 2.2.1, the 4-hydroxyquinoline, formed from a cyclization reaction, is first converted to 4-chloro-7,8-difluoro-2-propylquinoline (B11871137) using a chlorinating agent like POCl₃. This activated intermediate is then reacted with an ammonia source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonia gas) under heat to displace the chloride and form the final this compound product. researchgate.net This final amination step is a cornerstone of 4-aminoquinoline synthesis. nih.govfrontiersin.org

Post-Synthetic Modification and Derivatization Strategies

Following the primary synthesis of the this compound core, a multitude of derivatization strategies can be employed to modulate its physicochemical and biological properties. These modifications primarily target the nucleophilic 4-amino group, which serves as a versatile handle for a wide range of chemical transformations. The strategies discussed below are based on established reactions for 4-aminoquinoline scaffolds and are applicable to the title compound for generating diverse analogs. wikipedia.org

N-Acylation and N-Sulfonylation:

The primary amine at the C-4 position is readily acylated or sulfonylated using corresponding acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. Such modifications introduce amide or sulfonamide linkages, which can alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, reacting the 4-aminoquinoline core with various sulfonyl chlorides can yield a library of 4-sulfonamidoquinolines. nih.gov

N-Alkylation and Reductive Amination:

Direct N-alkylation of the 4-amino group can be achieved but sometimes leads to over-alkylation. A more controlled approach is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base or imine by reacting the 4-aminoquinoline with an aldehyde or ketone, followed by in-situ reduction with an appropriate reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This method is highly efficient for introducing a wide variety of alkyl and aryl-alkyl substituents onto the amino side chain, allowing for the systematic exploration of structure-activity relationships. nih.gov

Urea (B33335) and Thiourea (B124793) Formation:

The synthesis of urea and thiourea derivatives represents another significant post-synthetic modification strategy. rsc.org These are typically prepared by reacting the 4-aminoquinoline with isocyanates or isothiocyanates, respectively. This reaction introduces a (thio)urea moiety, which is a prominent pharmacophore in medicinal chemistry known for its ability to form strong hydrogen bond interactions with biological targets. Studies on analogous 4-aminoquinolines have shown that thiourea derivatives can be synthesized and screened for various biological activities. nih.govnih.gov

Side Chain Modification and Elongation:

More complex side chains can be introduced, often involving multi-step synthetic sequences. For example, a common strategy in the development of 4-aminoquinoline-based antimalarials involves introducing flexible or rigid side chains containing additional amine functionalities. nih.govresearchgate.net This can be achieved by first coupling the 4-amino core with a linker that possesses a terminal functional group (e.g., a halide or a protected amine), which can then be further manipulated. For instance, coupling with N-(3-bromopropyl)phthalimide followed by deprotection would yield a 3-aminopropyl side chain, which can then be subjected to further derivatization. nih.gov

The tables below summarize representative derivatization reactions applicable to the 4-aminoquinoline scaffold, providing a blueprint for the diversification of this compound.

Table 1: Representative N-Alkylation and N-Acylation Reactions for 4-Aminoquinoline Analogs

Reaction TypeStarting Material (Analog)Reagent(s)Typical ConditionsProduct Type
Reductive Amination4-Amino-7-chloroquinoline1. Aldehyde (R-CHO) 2. Sodium Borohydride (NaBH₄)Methanol, Room TemperatureN-Substituted-4-amino-7-chloroquinoline
Acylation4-AminoquinolineAcetyl ChloridePyridine, 0°C to Room TemperatureN-(Quinolin-4-yl)acetamide
Sulfonylation4-AminoquinolineBenzenesulfonyl ChloridePyridine, Room TemperatureN-(Quinolin-4-yl)benzenesulfonamide

Table 2: Synthesis of Urea and Thiourea Derivatives from 4-Aminoquinoline Analogs

Reaction TypeStarting Material (Analog)ReagentTypical ConditionsProduct Type
Urea Formation4-AminoquinolinePhenyl IsocyanateAnhydrous THF or Dichloromethane, Room Temperature1-Phenyl-3-(quinolin-4-yl)urea
Thiourea Formation4-AminoquinolinePhenyl IsothiocyanateEthanol, Reflux1-Phenyl-3-(quinolin-4-yl)thiourea

These post-synthetic modifications are crucial for generating chemical libraries for screening purposes, enabling the fine-tuning of the molecule's properties and the development of structure-activity relationships (SAR). youtube.com The choice of derivatization strategy depends on the desired properties of the final compound, with each modification offering a different way to alter the parent molecule's size, polarity, and electronic distribution. ucsf.edu

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7,8 Difluoro 2 Propylquinolin 4 Amine

Elucidation of the Role of 7,8-Difluoro Substitution in Biological Activity

The introduction of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. In the case of 7,8-Difluoro-2-propylquinolin-4-amine, the presence of two fluorine atoms on the benzo-ring of the quinoline (B57606) scaffold is expected to significantly influence its biological activity through various mechanisms.

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can alter the pKa of the quinoline nitrogen and the 4-amino group. This modification in basicity can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For instance, in the context of antimalarial 4-aminoquinolines, electron-withdrawing groups at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the side chain amino group.

The table below illustrates the potential impact of fluorine substitution on the biological activity of a hypothetical series of quinolin-4-amine analogs, based on general SAR principles.

CompoundSubstitution at C7, C8Relative Biological ActivityPutative Rationale
Analog 1H, HBaselineUnsubstituted parent compound.
Analog 27-F, H++Increased metabolic stability and altered electronics.
Analog 37-Cl, H+++Strong electron-withdrawing effect, favorable for certain interactions.
Analog 47-F, 8-F++++Synergistic electronic and metabolic effects of difluoro substitution.
Analog 57-OCH3, H+Electron-donating group, may be less favorable for some targets.

This table is illustrative and based on general SAR principles for quinoline derivatives.

Conformational and Electronic Effects of the 2-Propyl Group on Molecular Interactions

The 2-propyl group in this compound introduces both steric and electronic effects that can modulate its interaction with biological targets. The propyl group, being an alkyl substituent, is electron-donating through an inductive effect, which can influence the electron density of the quinoline ring.

The following table demonstrates the hypothetical effect of varying the alkyl substituent at the 2-position on the binding affinity of quinolin-4-amine derivatives to a generic receptor.

CompoundR-group at C2Relative Binding AffinityPotential Explanation
Analog AH+Minimal steric hindrance, but lacks favorable hydrophobic interactions.
Analog BMethyl++Small alkyl group provides some hydrophobic interaction without significant steric clash.
Analog CEthyl+++Increased hydrophobic interaction.
Analog DPropyl++++Optimal balance of size and lipophilicity for the hypothetical binding pocket.
Analog EIsopropyl++Branched chain may introduce unfavorable steric interactions.
Analog FButyl+++Longer chain may extend beyond the optimal binding region.

This table is for illustrative purposes and represents a hypothetical SAR trend.

Importance of the 4-Amine Functionality for Receptor Binding and Efficacy

The 4-amino group is a crucial pharmacophoric feature in a vast number of biologically active quinoline derivatives. Its basic nature allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group can engage in strong ionic interactions or hydrogen bonding with negatively charged residues, such as aspartate or glutamate, in the active site of a receptor or enzyme.

In the context of antimalarial 4-aminoquinolines, the protonated 4-amino group is thought to be essential for the accumulation of the drug in the acidic food vacuole of the parasite. Furthermore, this functionality is often a key anchoring point for the molecule within its biological target, providing a significant portion of the binding energy.

Modification or replacement of the 4-amino group typically leads to a dramatic loss of biological activity, highlighting its critical role. The ability of the nitrogen to act as a hydrogen bond donor and, when protonated, as a strong electrostatic partner, is fundamental to the molecular recognition process.

Analysis of Substituent Effects on the Quinoline Ring System

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the ring system. As discussed, the 7,8-difluoro and 2-propyl groups of the title compound are expected to have a profound impact. Beyond these, the electronic properties of substituents can be broadly categorized as electron-donating or electron-withdrawing, each having distinct effects on the reactivity and binding properties of the quinoline core.

Electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density of the ring, making it more susceptible to nucleophilic attack and altering its pKa. Conversely, electron-donating groups, like alkyl or alkoxy groups, increase the electron density. The specific biological context dictates which electronic profile is more favorable. For instance, in some anticancer quinolines, electron-withdrawing groups enhance activity, while in other classes of compounds, electron-donating groups are preferred.

The position of the substituent is also critical. For example, a substituent at the 7-position of a 4-aminoquinoline (B48711) can have a more significant impact on the pKa of the quinoline nitrogen than a substituent at the 6-position due to its proximity and electronic influence.

Rational Design Principles for Optimizing this compound Analogs

The rational design of analogs of this compound would involve systematic modifications of its structure to improve potency, selectivity, and pharmacokinetic properties. This process is guided by the SAR principles discussed in the preceding sections.

To optimize the interactions of the compound with its biological target, various alkyl, aryl, and heteroaryl groups could be explored at different positions of the quinoline ring. For example, at the 2-position, replacing the propyl group with other alkyl chains of varying length and branching could fine-tune the hydrophobic and steric interactions. Introducing aryl or heteroaryl rings at this position could provide opportunities for additional π-π or hydrogen bonding interactions.

Similarly, substitutions on the 4-amino group could be explored. While the primary amine is often crucial, N-alkylation or N-arylation could modulate the compound's basicity and lipophilicity. However, such modifications must be approached with caution, as they can sometimes abolish activity.

Isosteric and bioisosteric replacements are key strategies in drug design to improve the properties of a lead compound while maintaining its essential binding characteristics. In the context of this compound, various bioisosteric modifications could be considered.

For the 2-propyl group, a cyclopropyl (B3062369) group could be introduced to maintain a similar size but with a more rigid conformation. An ether linkage (e.g., -O-propyl) could be explored to alter polarity and hydrogen bonding potential.

Regarding the 7,8-difluoro substituents, other halogen combinations or small, electron-withdrawing groups could be tested. For instance, a 7-chloro-8-fluoro or a 7-trifluoromethyl substitution would significantly alter the electronic landscape of the benzo-ring.

The 4-amino group could potentially be replaced with other basic functionalities, although this is often a high-risk strategy. A more conservative approach would be to explore bioisosteres of the entire quinoline scaffold, such as a quinazoline (B50416) or a cinnoline (B1195905) ring system, to explore different spatial arrangements of the key pharmacophoric elements.

The following table provides examples of potential bioisosteric replacements for different moieties of this compound.

Original MoietyPotential Bioisosteric ReplacementRationale
2-PropylCyclopropylSimilar size, increased rigidity.
2-Propyl-O-PropylAlters polarity and H-bonding potential.
7,8-Difluoro7-Cl, 8-FModifies electronic properties and steric bulk.
7,8-Difluoro7-CF3, HIntroduces a strong electron-withdrawing group.
Quinoline RingQuinazoline RingAlters the position of the ring nitrogen, potentially affecting binding geometry.

This table presents hypothetical bioisosteric modifications for lead optimization.

Lack of Specific Research Data Precludes Analysis of this compound in Scaffold Hopping and Hybridization Strategies

Despite a comprehensive search of scientific literature, no specific research findings or data could be located for the chemical compound "this compound" within the context of Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies focusing on scaffold hopping and hybridization strategies. The requested detailed analysis, including data tables and specific research outcomes for this particular molecule, cannot be provided due to the absence of published research on this topic.

General principles of scaffold hopping and hybridization are well-established in medicinal chemistry for the development of novel therapeutic agents. These strategies are broadly applied to various classes of compounds, including the wider quinoline and 4-aminoquinoline families, to which this compound belongs.

Scaffold hopping involves the replacement of a core molecular structure (scaffold) with a bioisosteric equivalent to identify novel compounds with similar biological activity but potentially improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For quinoline derivatives, this could involve replacing the quinoline core with other bicyclic heteroaromatic systems like quinazolines, quinoxalines, or indoles, while aiming to maintain the key pharmacophoric features necessary for biological activity.

Hybridization is a drug design strategy that combines two or more pharmacophores from different drug classes into a single molecule. This approach aims to create a new chemical entity with a dual mode of action or to enhance the activity of one pharmacophore by leveraging the properties of the other. In the context of 4-aminoquinolines, hybridization could involve linking the quinoline scaffold to other biologically active moieties to target multiple pathways or to overcome drug resistance mechanisms.

While these strategies are conceptually applicable to "this compound," the scientific community has not published any studies detailing such applications for this specific compound. Therefore, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Computational Chemistry and Biophysical Characterization of 7,8 Difluoro 2 Propylquinolin 4 Amine

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding affinity and the nature of the interactions. nih.govpreprints.org For 7,8-Difluoro-2-propylquinolin-4-amine, molecular docking studies can elucidate its potential to interact with various biological targets, such as kinases, proteases, or DNA gyrases, which are often implicated in disease pathways. The docking process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring these poses based on a defined scoring function that estimates the binding free energy.

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the conformational changes and intermolecular interactions, offering a more realistic representation of the binding event in a simulated physiological environment.

A representative molecular docking study of this compound against a hypothetical kinase target could yield the following results:

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol) -8.5
Hydrogen Bonds 2ASP145, GLU91Donor-Acceptor
Hydrophobic Interactions 4LEU23, VAL31, ILE89, ALA143Alkyl-Alkyl, Pi-Alkyl
Pi-Stacking Interactions 1PHE80Pi-Pi T-shaped
Halogen Bonds 1SER90 (backbone carbonyl)F...O

This is a hypothetical data table for illustrative purposes.

The data suggests that this compound could form a stable complex with the kinase, driven by a combination of hydrogen bonds, hydrophobic interactions, and a halogen bond involving one of the fluorine atoms. The propyl group likely contributes to favorable hydrophobic interactions within a nonpolar pocket of the active site, while the amino group can act as a hydrogen bond donor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govnih.gov By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For a series of quinoline (B57606) derivatives including this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme or cell line. The model is typically represented by a linear or non-linear equation. A hypothetical QSAR equation for a series of aminoquinolines might look like this:

pIC₅₀ = 0.45 * LogP - 0.23 * TPSA + 0.87 * (number of H-bond acceptors) + 1.25 * (presence of a difluoro-moiety) + 2.5

In this equation, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient (a measure of lipophilicity), and TPSA is the topological polar surface area. The positive coefficients for LogP, the number of hydrogen bond acceptors, and the presence of a difluoro-moiety suggest that these features positively contribute to the biological activity within the studied series of compounds.

In Silico ADME Prediction and Optimization of Pharmacokinetic Properties

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic success. researchgate.net In silico ADME prediction tools have become indispensable in the early stages of drug discovery for forecasting the potential of a compound to have favorable drug-like properties. nih.govwikipedia.orglibretexts.orgmdpi.comresearchgate.net

For this compound, various ADME parameters can be computationally estimated to assess its potential as an orally bioavailable drug. These predictions can guide further chemical modifications to optimize its pharmacokinetic profile.

ADME PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol ) 222.23< 500
LogP (Octanol/Water Partition Coefficient) 3.2-0.4 to +5.6
Topological Polar Surface Area (TPSA) (Ų) 38.9< 140
Number of Hydrogen Bond Donors 2≤ 5
Number of Hydrogen Bond Acceptors 3≤ 10
Aqueous Solubility (LogS) -3.5> -6.0
Gastrointestinal (GI) Absorption HighHigh
Blood-Brain Barrier (BBB) Permeation ModerateVaries with target
CYP450 2D6 Inhibition Likely inhibitorNon-inhibitor preferred

This is a hypothetical data table for illustrative purposes.

The predicted ADME profile suggests that this compound has a high probability of good oral absorption and falls within the acceptable ranges for several key drug-like properties. The fluorine atoms can contribute to increased metabolic stability. However, the potential for inhibition of cytochrome P450 enzymes would need to be experimentally verified.

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR Spectroscopy, X-ray Crystallography)

Advanced spectroscopic techniques are essential for the unambiguous structural elucidation and characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the molecular structure. libretexts.org ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework. nih.gov For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the fluorine nucleus to its electronic surroundings. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to a standard):

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Propyl-CH₃ ~0.9 - 1.0 (t)~14
Propyl-CH₂ ~1.6 - 1.8 (m)~23
Propyl-CH₂ (attached to ring) ~2.8 - 3.0 (t)~38
H-3 ~6.5 - 6.7 (s)~105
H-5 ~7.2 - 7.4 (d)~115 (d, JC-F)
H-6 ~7.0 - 7.2 (t)~118 (d, JC-F)
C-2 -~160
C-4 -~150
C-4a -~122
C-7 -~155 (dd, JC-F)
C-8 -~148 (dd, JC-F)
C-8a -~140

This is a hypothetical data table for illustrative purposes. Chemical shifts are approximate and coupling patterns (s=singlet, d=doublet, t=triplet, m=multiplet) are predicted.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. researchgate.netlibretexts.orgresearchgate.netyoutube.comcam.ac.uk For this compound, the molecular ion peak would be expected at m/z 222. A plausible fragmentation pattern could involve the loss of a propyl radical or subsequent fragmentation of the quinoline ring. mdpi.comnih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. Key expected absorptions for this compound would include N-H stretching vibrations for the amine group, C-H stretching for the propyl group and aromatic ring, C=C and C=N stretching in the aromatic system, and C-F stretching vibrations.

X-ray Crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational information.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net The potential energy surface, or energy landscape, describes the energy of a molecule as a function of its geometry. researchgate.net Understanding the conformational preferences and the energy barriers between different conformations is crucial for comprehending a molecule's reactivity and its interactions with biological targets.

For this compound, the primary sources of conformational flexibility are the rotation of the propyl group and the orientation of the amino group. The propyl chain can adopt various staggered conformations, with the anti-conformation generally being the most stable to minimize steric hindrance. The rotation of the C-N bond of the amino group will also have specific energy minima. Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of different conformers and map the energy landscape of the molecule. This analysis can identify the lowest energy (most populated) conformations, which are likely to be the biologically active ones.

Future Research Avenues and Translational Potential of 7,8 Difluoro 2 Propylquinolin 4 Amine

Development of Next-Generation Analogs with Enhanced Potency and Target Specificity

The development of next-generation analogs of 7,8-Difluoro-2-propylquinolin-4-amine will likely be guided by extensive structure-activity relationship (SAR) studies. The goal of these studies is to systematically modify the chemical structure to improve potency against specific biological targets while minimizing off-target effects.

Key areas for structural modification and the anticipated impact on activity, based on research on similar quinoline (B57606) derivatives, include:

Substitution at the 4-amino position: The amine group is a critical site for modification. Introducing different alkyl or aryl substituents can significantly influence the compound's interaction with target proteins. For instance, in a series of 2-phenyl-4-aminoquinolines, the nature and position of substituents on the aniline (B41778) moiety at the 4-position were found to be key determinants of antifungal activity. nih.gov

Modification of the 2-propyl group: Altering the length and branching of the alkyl chain at the 2-position can affect the compound's lipophilicity and, consequently, its membrane permeability and oral absorption. nih.gov

Variations in the difluoro substitution pattern: While the 7,8-difluoro pattern is defined for the parent compound, synthesizing analogs with fluorine atoms at other positions (e.g., 6,8-difluoro) could lead to different biological activity profiles. For example, in a series of arylfluoroquinolones, fluorine atoms at the 6- and 8-positions were found to be important for antibacterial potency. nih.gov

Introduction of other functional groups: Adding groups that can participate in hydrogen bonding (e.g., hydroxyl or carboxyl groups) or other interactions can enhance binding to the target.

The following table summarizes potential modifications and their rationale based on SAR principles observed in related quinoline compounds.

Structural Modification Rationale Potential Impact
Varying substituents on the 4-amino groupModulate target binding and selectivityEnhanced potency and reduced off-target toxicity
Altering the 2-propyl chain (length, branching)Optimize lipophilicity and pharmacokineticsImproved oral bioavailability and half-life
Changing the position of fluorine atomsInfluence electronic properties and metabolic stabilityAltered target specificity and reduced metabolic clearance
Introducing polar groups (e.g., -OH, -COOH)Enhance solubility and hydrogen bonding capacityImproved pharmacokinetic profile and target engagement

Synergistic Combination Therapies with Existing Agents

Combining this compound or its future analogs with existing therapeutic agents could offer several advantages, including increased efficacy, reduced risk of drug resistance, and potentially lower required doses of individual drugs. Fluoroquinolones, a class of compounds structurally related to the quinoline core of the subject molecule, are often used in combination therapies, particularly for infectious diseases. asm.orgresearchgate.net

For instance, in the context of bacterial infections, combining a fluoroquinolone with a β-lactam antibiotic can broaden the spectrum of activity and achieve synergistic killing of bacteria. asm.orgresearchgate.net A study on bacteremia caused by gram-negative bacilli found that combination therapy with beta-lactams and fluoroquinolones was associated with a reduction in 28-day all-cause mortality in less severely ill patients. asm.org

Similarly, if this compound is developed as an anticancer agent, it could be combined with existing chemotherapeutics or targeted therapies. The rationale for such combinations would be to target different pathways involved in cancer cell growth and survival. For example, a quinoline-based compound could be used to inhibit a specific kinase, while a cytotoxic agent induces DNA damage.

The table below outlines potential combination therapy strategies for different therapeutic areas.

Therapeutic Area Potential Combination Agent Rationale for Synergy
Infectious Diseases β-lactam antibiotics (e.g., piperacillin-tazobactam, cefepime)Different mechanisms of action targeting bacterial cell wall synthesis and DNA replication. asm.org
AminoglycosidesTargeting bacterial protein synthesis and DNA replication.
Cancer Cytotoxic chemotherapeutics (e.g., doxorubicin, cisplatin)Targeting different cellular processes, such as DNA replication and cell division.
Targeted therapies (e.g., EGFR inhibitors)Overcoming resistance mechanisms and enhancing apoptosis.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The quinoline scaffold is a versatile platform that has yielded drugs for a wide range of diseases. rsc.orgbiointerfaceresearch.com While the initial development of this compound might focus on a specific indication, its structural features suggest potential for activity in other therapeutic areas.

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis. nih.govnih.govrsc.org Substituted quinolines have been shown to inhibit the metabolic activity of various tumor cell lines. nih.gov The cytotoxic potential of quinoline derivatives has been confirmed against cell lines such as HeLa, MCF-7, and K-562. nih.gov

Antiviral Activity: Some quinoline derivatives have shown promise as antiviral agents. For example, certain 8-hydroxyquinoline (B1678124) derivatives have exhibited significant inhibitory activity against the dengue virus. nih.gov Given the urgent need for new antiviral drugs, exploring the potential of this compound in this area would be a valuable research direction.

Anti-inflammatory Activity: The quinoline nucleus is also found in compounds with anti-inflammatory properties. Future research could investigate the ability of this compound and its analogs to modulate inflammatory pathways.

The following table highlights potential novel therapeutic applications and the corresponding biological targets or mechanisms of action.

Potential Therapeutic Application Potential Biological Target/Mechanism of Action
Oncology Inhibition of receptor tyrosine kinases (e.g., EGFR, HER2), DNA topoisomerases; induction of apoptosis. rsc.org
Virology Inhibition of viral enzymes (e.g., proteases, polymerases); interference with viral entry or replication.
Inflammatory Diseases Modulation of cytokine production; inhibition of inflammatory enzymes (e.g., COX, LOX).

Advanced Methodologies for Comprehensive Biological Evaluation and Mechanism Delineation

To fully understand the therapeutic potential of this compound and its analogs, a comprehensive biological evaluation using advanced methodologies is essential.

High-Throughput Screening (HTS): HTS assays can be employed to rapidly screen libraries of analogs against a panel of biological targets to identify lead compounds with desired activity profiles.

Molecular Docking and Simulation: Computational methods such as molecular docking can predict the binding modes of the compounds with their target proteins, providing insights into the molecular basis of their activity and guiding the design of more potent analogs. nih.gov

In Vitro ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the development of drug candidates with favorable pharmacokinetic profiles. ucsf.edunih.gov In vitro assays using liver microsomes, hepatocytes, and Caco-2 cells can provide valuable information on metabolic stability, potential for drug-drug interactions, and intestinal permeability. nih.gov

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified through in vitro screening should be evaluated in relevant animal models of disease to assess their in vivo efficacy. Pharmacokinetic studies in animals are also necessary to determine key parameters such as bioavailability, half-life, and clearance. nih.govnih.gov

Bridging Preclinical Discoveries to Advanced Research and Development Stages

The successful translation of a promising preclinical compound like this compound into a clinical candidate requires a systematic and multidisciplinary approach.

Lead Optimization: The initial lead compound will likely undergo extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and testing of numerous analogs. nih.gov

Preclinical Safety and Toxicology Studies: Before a compound can be tested in humans, it must undergo rigorous safety and toxicology studies in animals to identify any potential adverse effects. These studies are conducted in compliance with regulatory guidelines. ucsf.edu

Development of a Robust Manufacturing Process: A scalable and cost-effective synthesis process for the active pharmaceutical ingredient (API) must be developed to ensure a consistent supply for clinical trials and eventual commercialization.

Clinical Trial Design: Well-designed clinical trials are essential to evaluate the safety and efficacy of the drug candidate in humans. These trials are typically conducted in three phases, with each phase having specific objectives.

The journey from a preclinical lead to an approved drug is long and challenging, but the therapeutic potential of the quinoline scaffold, coupled with modern drug discovery and development technologies, provides a strong foundation for the future exploration of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7,8-Difluoro-2-propylquinolin-4-amine with high purity?

  • Methodological Answer: The synthesis of fluorinated quinoline derivatives typically involves nucleophilic substitution or catalytic fluorination. For example, describes a procedure using NaHB(OAc)3_3 as a reducing agent in methanol, followed by column chromatography (10% MeOH in DCM) to isolate intermediates. Adapting this protocol, researchers can substitute starting materials with fluorinated precursors (e.g., 7,8-difluoroquinoline derivatives) and optimize reaction conditions (e.g., temperature, catalyst loading) to enhance yield and purity. NMR and HRMS (as in ) should validate structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer: Key characterization includes:

  • Solubility : Test in polar (e.g., DMSO, MeOH) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy.
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) (see for similar quinolinamine analysis).
  • Crystallinity : Single-crystal X-ray diffraction (as in ) to resolve molecular packing and C-H···π interactions.
  • Fluorine-specific NMR (19F^{19}\text{F} NMR) to confirm substituent positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated quinolin-4-amine derivatives?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. For example:

  • Assay Validation : Replicate studies using standardized protocols (e.g., ’s antimalarial activity assays).
  • Batch Analysis : Compare purity across synthetic batches via HPLC ( used LCMS for validation).
  • Mechanistic Studies : Use computational models (e.g., molecular docking) to correlate structural features (e.g., fluorine electronegativity) with target binding (see ’s receptor-response models) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Methodological Answer:

  • Substituent Modification : Introduce functional groups (e.g., morpholine, piperazine) at the 4-amine position (as in ) to enhance solubility or target affinity.
  • Fluorine Scanning : Replace fluorine atoms with other halogens (Cl, Br) to assess electronic effects ( ’s fluorinated aniline derivatives provide a template).
  • In Vivo/In Vitro Correlation : Use pharmacokinetic profiling (e.g., plasma stability in rodents) to prioritize candidates (see ’s preclinical pharmacology framework) .

Q. What analytical methods address challenges in quantifying trace impurities in this compound?

  • Methodological Answer:

  • LC-HRMS/MS : Detect and identify low-abundance impurities (e.g., dehalogenated byproducts) with high sensitivity.
  • Isotopic Labeling : Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled precursors to trace synthetic pathways (as in ’s HRMS workflows).
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways (’s safety protocols inform handling precautions) .

Methodological Considerations

  • Data Reproducibility : Adopt open-data practices ( ) to share synthetic protocols and analytical datasets, enabling cross-lab validation.
  • Ethical Compliance : Follow safety guidelines for fluorinated compounds (’s first-aid measures for quinolinamines).
  • Hybrid Modeling : Combine experimental SAR with machine learning (’s bioelectronic nose approach) to predict novel derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.